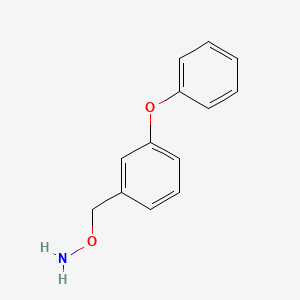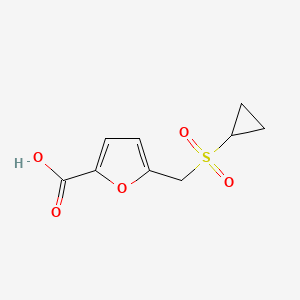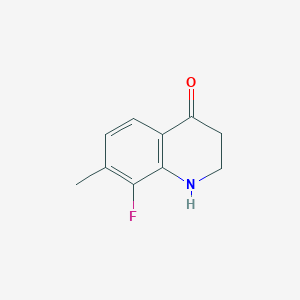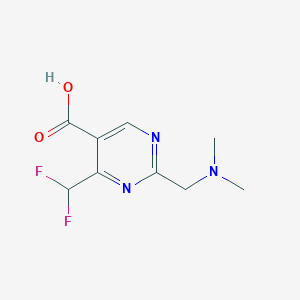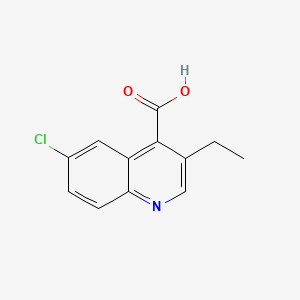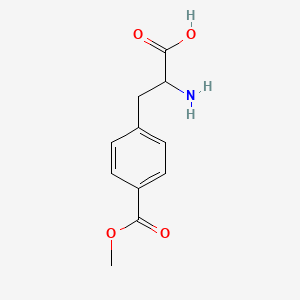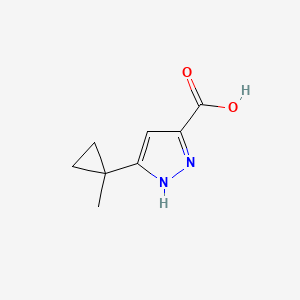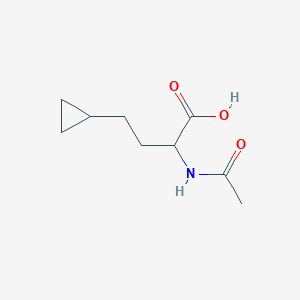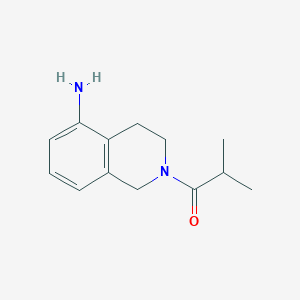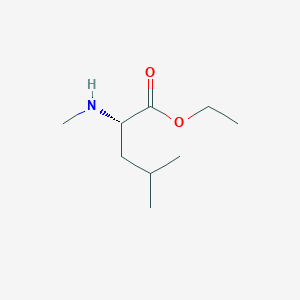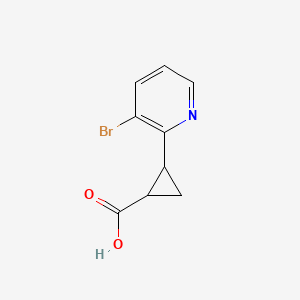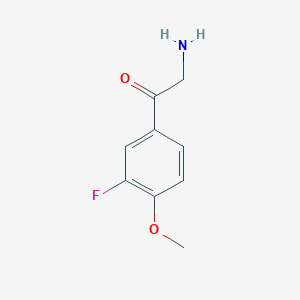
4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride typically involves multiple steps, starting with the cyclopentane ring as the core structure. The aminomethyl group is introduced through amination reactions, and the hydroxyl groups are added through hydroxylation processes. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can have different applications and properties, making them valuable in various research and industrial contexts.
Applications De Recherche Scientifique
4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems and medicinal chemistry. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mécanisme D'action
The mechanism by which 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Cyclopentane-1,2-diol: A closely related compound without the aminomethyl group.
4-(Aminomethyl)cyclohexane-1,2-diol: A structural analog with a cyclohexane ring instead of cyclopentane.
4-(Aminomethyl)cyclopentane-1,3-diol: A positional isomer with hydroxyl groups at different positions on the ring.
Uniqueness: 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. This distinct structure sets it apart from its analogs and isomers, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
4-(aminomethyl)cyclopentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-3-4-1-5(8)6(9)2-4;/h4-6,8-9H,1-3,7H2;1H |
Clé InChI |
GBVRWUYHTIKGIO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C1O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


